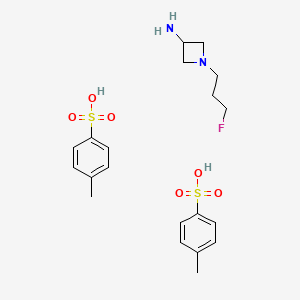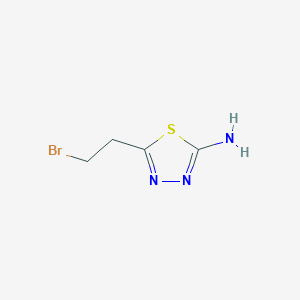
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine, also known as BETA, is a five-membered heterocyclic compound with a thiadiazole ring structure. It is a versatile, low-cost, and low-toxicity chemical compound that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BETA is a versatile, low-cost, and low-toxicity chemical compound that can be used as a building block for the synthesis of many other compounds. BETA can also be used as a starting material to synthesize various compounds with different biological activities.
Wissenschaftliche Forschungsanwendungen
Crystallographic and Quantum Theoretical Analysis
- A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, similar to 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine, revealed significant insights into non-covalent interactions. These interactions were characterized using quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis, demonstrating the compounds' stability and potential for engineering novel materials with specific properties El-Emam et al., 2020.
Molecular Co-crystals and Hydrogen Bonding
- Smith and Lynch (2013) investigated the crystal structures of molecular co-crystals formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, illustrating the significance of hydrogen bonding in stabilizing these structures. Such insights are vital for the design of materials with desired crystallographic characteristics Smith & Lynch, 2013.
Synthesis and Characterization of Derivatives
- Zhu et al. (2016) synthesized and characterized 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, demonstrating one of the compounds' notable acetylcholinesterase-inhibition activity. Such studies pave the way for developing therapeutics targeting neurological disorders Zhu et al., 2016.
Antiproliferative and Antimicrobial Properties
- Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to assess their biological activities. Their findings highlighted compounds with significant DNA protective ability and antimicrobial activity, suggesting potential applications in medical and pharmaceutical fields Gür et al., 2020.
Insecticidal Activity
- Ismail et al. (2021) explored the insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, revealing their effectiveness against the cotton leafworm. Such research indicates the potential for developing eco-friendly pesticides Ismail et al., 2021.
Ligand-Forced Dimerization
- Ardan et al. (2017) studied the coordination behavior of 1,3,4-thiadiazoles with copper(I), demonstrating their utility in crystal engineering and materials chemistry. This research offers insights into designing metal-organic frameworks and organometallic materials Ardan et al., 2017.
Eigenschaften
IUPAC Name |
5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHPVBUGOVFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
511241-17-1 |
Source


|
| Record name | 511241-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2585814.png)
![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)
![3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B2585816.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)
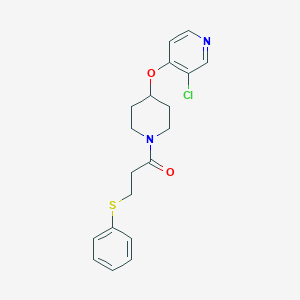
![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)
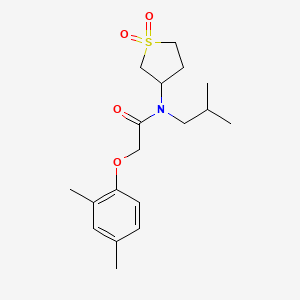
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)
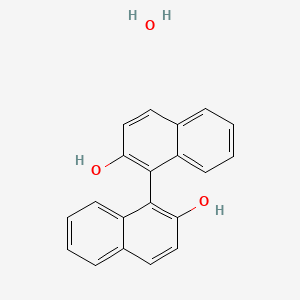

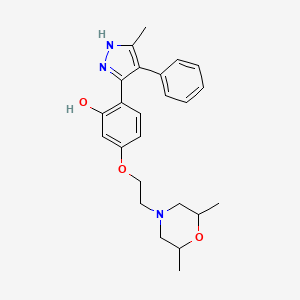
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)
![3,3-Dimethyl-4-[1-[5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2585836.png)
